molecular formula C10H14N2 B3257942 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine CAS No. 298181-76-7

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Katalognummer B3257942
CAS-Nummer: 298181-76-7
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: UMAUGDNWWSJJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine is a chemical compound . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water and is a pharmacologically active compound .


Synthesis Analysis

The synthesis of this compound has been described in various patents and scientific articles . For instance, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione .


Molecular Structure Analysis

The molecular structure of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been analyzed in several studies . It is a complex structure that includes a cyclohepta[b]pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been studied . For example, it has been used in the synthetic preparation of CGRP antagonist BMS-846372 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have been analyzed . It is usually in the form of a white to pale yellow crystalline solid . It has high solubility in water .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine has been a subject of interest in the field of organic synthesis and chemical studies. For instance, it has been used in the synthesis of various cycloheptapyridine derivatives. A notable example includes the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into 5,6,7,8-tetrahydro-9H-cyclohepta[b]pyridin-9-one via the N-oxide and the 9-hydroxy-derivative, which demonstrates its versatility in chemical transformations (Jones, Jones, & Robinson, 1973).

Pharmaceutical Research

In pharmaceutical research, compounds derived from 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine have shown promising biological activities. For example, certain derivatives exhibited significant anti-inflammatory activity in vivo, especially in rat carrageenan paw edema and rat developing adjuvant arthritis models (Calhoun et al., 1995). Another study discovered a novel antipeptic agent with this moiety, TY-11345, which outperformed omeprazole in inhibiting (H+ + K+)-ATPase and showed higher antisecretory potencies (Yamada, Goto, Shimanuki, & Narita, 1994).

Anticancer Research

The compound has also been explored in anticancer research. A study developed a synthetic methodology for substituted 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine systems, demonstrating their potential as anticancer agents. The synthesized compounds showed promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer cells (Behbehani, Aryan, Dawood, & Ibrahim, 2020).

Safety and Hazards

The safety and hazards of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine are not explicitly mentioned in the search results .

Eigenschaften

IUPAC Name

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-6-2-1-4-8-5-3-7-12-10(8)9/h3,5,7,9H,1-2,4,6,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAUGDNWWSJJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(C1)N)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Synthesis routes and methods

Procedure details

To a solution of the azide (23.18 g, 0.123 mol) in methanol (150 mL) was added Palladium, 10 wt. % on activated carbon (1.95 g) and the resultant mixture was hydrogenated at 40 psi on a Parr shaker. The mixture was vacuum filtered through celite and the cake was washed with methanol. The solvent was removed from the filtrate under reduced pressure and the oil obtained was distilled (Kugelrohr, bp 105-140° C. @ 0.2 Torr) to provide 17.56 g (88%) of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine as a pale yellow oil. 1H NMR (CDCl3) δ 1.23-1.37 (m, 1H), 1.43-1.57 (m, 1H), 1.78-2.10 (m, 6H) including 2.04 (s, 2H), 2.71-2.85 (m, 2H), 4.19 (dd, 1H, J=10.0, 1.5), 7.05 (dd, 1H, J=7.4, 4.9 Hz), 7.36 (d, 1H, J=5.9 Hz), 8.38 (d, 1H, J=4.9 Hz).
Name
azide
Quantity
23.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 3
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 4
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 5
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine
Reactant of Route 6
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-ylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.